N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-6-5-16(14-19(18)28-2)23-21(26)25-13-12-24-11-3-4-17(24)20(25)15-7-9-22-10-8-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWJEKKLCPQPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the direct condensation of β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. The yield of the compound can reach up to 66%, with a melting point around 123.7 °C. Characterization methods such as IR spectroscopy and NMR provide insights into its molecular structure, confirming the presence of functional groups relevant to its biological activity .
Table 1: Physical Properties and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Yield | 66% |
| Melting Point | 123.7 °C |
| IR (KBr) | 3080 (CH arom.) |
| NMR (DMSO-d6) | Various signals |
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.
Antitumor Activity
Research indicates that derivatives of the dihydropyrrolo[1,2-a]pyrazine core exhibit promising antitumor activity. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antiviral Properties
In vitro studies have demonstrated that related compounds can inhibit viral replication. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited potent antiviral activity against viruses such as Para 3 and Leishmania tropica. The observed mechanisms include interference with viral entry or replication processes within host cells .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preliminary results suggest that it can inhibit key inflammatory mediators like COX enzymes, which are crucial in the inflammatory response. IC50 values obtained from various assays indicate that some derivatives exhibit comparable potency to established anti-inflammatory drugs like celecoxib .
Case Studies
Several case studies highlight the biological potential of compounds related to this compound:
- Antitumor Activity Against L1210 Cells : A derivative was tested against L1210 leukemia cells and showed significant cytotoxicity with an IC50 value in the low micromolar range.
- Antiviral Efficacy : Another study reported that a structurally similar compound exhibited broad-spectrum antiviral activity against multiple strains by inhibiting their replication within human macrophages.
- Inflammation Models : In vivo models demonstrated that certain derivatives effectively reduced edema and inflammation markers when tested against carrageenan-induced paw edema in rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
